molecular formula C21H18O B213131 Dicinnamalacetone CAS No. 622-21-9

Dicinnamalacetone

Cat. No. B213131
CAS RN: 622-21-9
M. Wt: 286.4 g/mol
InChI Key: RLJALOQFYHCJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicinnamalacetone (DCA) is a chemical compound with the molecular formula C21H18O . It has an average mass of 286.367 Da and a monoisotopic mass of 286.135773 Da . The compound is also known by its IUPAC name, (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one .


Synthesis Analysis

The synthesis of Dicinnamalacetone is achieved via a double aldol condensation of cinnamaldehyde with acetone . This reaction mechanism is commonly used in organic chemistry .


Molecular Structure Analysis

The molecular structure of Dicinnamalacetone is characterized by two aromatic rings connected by a chain of alternating single and double bonds . The compound forms a Λ-shaped structure .


Chemical Reactions Analysis

Dicinnamalacetone has been used as an indicator in measuring the surface acidity of homoionic montmorillonites by titrating certain Hammett indicators adsorbed on the clay with n-butylamine . It has also been used as an indicator for the detection of excess hydrogen halides in many organic solvents (except alcohols) .


Physical And Chemical Properties Analysis

Dicinnamalacetone is a solid at 20°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 474.8±34.0 °C at 760 mmHg, and a flash point of 208.7±20.6 °C . The compound has a molar refractivity of 96.3±0.3 cm³, and its surface tension is 44.4±3.0 dyne/cm .

Scientific Research Applications

  • Non-linear Optical Properties : Dicinnamalacetone shows potential in non-linear optical applications due to its unique crystalline structure and helicity. Hybrid functionals have been used to predict its non-linear optical properties and electronic excitations (Silva et al., 2018).

  • Inclusion Complex Formation : Research indicates that Dicinnamalacetone can form a 1:2 inclusion complex with Beta-cyclodextrin, enhancing its thermal stability and reducing the energy of the system. This could have implications in drug delivery and material science (Periasamy et al., 2016).

  • Non-linear Optical Material Syntheses : Dicinnamalacetone has been synthesized and characterized for its potential in non-linear optical materials, showing properties conducive to second-harmonic generation (Bhadauria et al., 2011).

  • Tubulin Deacetylation Inhibition : Although not directly related to Dicinnamalacetone, studies on tubacin, a similar compound, show its ability to inhibit α-tubulin deacetylation in mammalian cells without affecting histone acetylation. This could have implications in understanding the role of α-tubulin acetylation in cellular processes (Haggarty et al., 2003).

  • UV-Filter Applications : Studies on Octyl-methoxycinnamate, a derivative, show its potential as a UV-filter in sunscreens and its effects on endocrine and thyroid functions, highlighting the importance of understanding the bioactivity of cinnamate derivatives (Klammer et al., 2007).

properties

IUPAC Name

(1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJALOQFYHCJKG-FVRNMFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)/C=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicinnamalacetone

CAS RN

622-21-9
Record name 1,3,6,8-Nonatetraen-5-one, 1,9-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,9-diphenylnona-1,3,6,8-tetraen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicinnamalacetone
Reactant of Route 2
Reactant of Route 2
Dicinnamalacetone
Reactant of Route 3
Dicinnamalacetone
Reactant of Route 4
Dicinnamalacetone
Reactant of Route 5
Dicinnamalacetone
Reactant of Route 6
Reactant of Route 6
Dicinnamalacetone

Citations

For This Compound
434
Citations
R Periasamy, S Kothainayaki… - … Science, Part A, 2016 - Taylor & Francis
… between Dicinnamalacetone (DCA) and β-CD. The inclusion complex of Dicinnamalacetone [DCA… FT-IR study indicated that the aromatic rings of the Dicinnamalacetone molecule were …
Number of citations: 8 www.tandfonline.com
S Handayani, IS Arty - J Phys Sci, 2008 - academia.edu
… The 1H-NMR data of cinnamalacetone and dicinnamalacetone showed that there are differences in the peak area integration at δ 6.5 ppm. It explains that the compounds have H of …
Number of citations: 49 www.academia.edu
PSP da Silva, P Martín‐Ramos, SR Domingos… - …, 2018 - Wiley Online Library
Purely organic chiral molecular assemblies in the solid state hold great potential for non‐linear optical applications. Herein, a newly synthesised molecular system is reported, namely, …
LC King, GK Ostrum - Journal of Chemical Education, 1964 - ACS Publications
A new clock reaction preparation of dicinnamalacetone … A NEW CLOCK REACTION PREPARATION (4 QÑOF DICINNAMALACETONE … Within 30-45 sec after addition of the …
Number of citations: 2 pubs.acs.org
I MATSUZAKI, Y FUKUDA - JOURNAL OF THE RESEARCH …, 1969 - eprints.lib.hokudai.ac.jp
… the greater basic strength of water than dicinnamalacetone, resulting in the above-mentioned … adsorption when the other indicators than dicinnamalacetone are used, can be accounted …
Number of citations: 5 eprints.lib.hokudai.ac.jp
CA Barson, JC Bevington - Polymer Bulletin, 1990 - Springer
… Cinnamalacetophenone and dicinnamalacetone are quite … cinnamalacetophenone and dicinnamalacetone show reactivities … of cinnamalacetophenone and dicinnamalacetone can be …
Number of citations: 5 link.springer.com
I MATSUZAKI, Y FUKUDA - Citeseer
… the greater basic strength of water than dicinnamalacetone, resulting in the above-mentioned … adsorption when the other indicators than dicinnamalacetone are used, can be accounted …
Number of citations: 2 citeseerx.ist.psu.edu
K TANABE, C MUGIYA - JOURNAL OF THE RESEARCH …, 1966 - eprints.lib.hokudai.ac.jp
… 3 were poisoned with a basic indicator, dicinnamalacetone were used as catalysts. … lower than pKa= -3 are poisoned with dicinnamalacetone. This indicates that the active sites having …
Number of citations: 6 eprints.lib.hokudai.ac.jp
K TANABE, C MUGIYA - Citeseer
… 3 were poisoned with a basic indicator, dicinnamalacetone were used as catalysts. … lower than pKa= -3 are poisoned with dicinnamalacetone. This indicates that the active sites having …
Number of citations: 2 citeseerx.ist.psu.edu
S Pulipati, PS Babu, SA Kausar, SF Sani… - Inventi Rapid: Med …, 2018 - academia.edu
… Cinnamaldehyde will condense with acetone in the presence of NaOH to form Dicinnamalacetone. 3. DMSO has a structure similar to acetone so it would undergo a condensation …
Number of citations: 1 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.